

# Unveiling the Biological Activity of Shp2-IN-26: A Technical Guide

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## Compound of Interest

Compound Name: Shp2-IN-26

Cat. No.: B12382349

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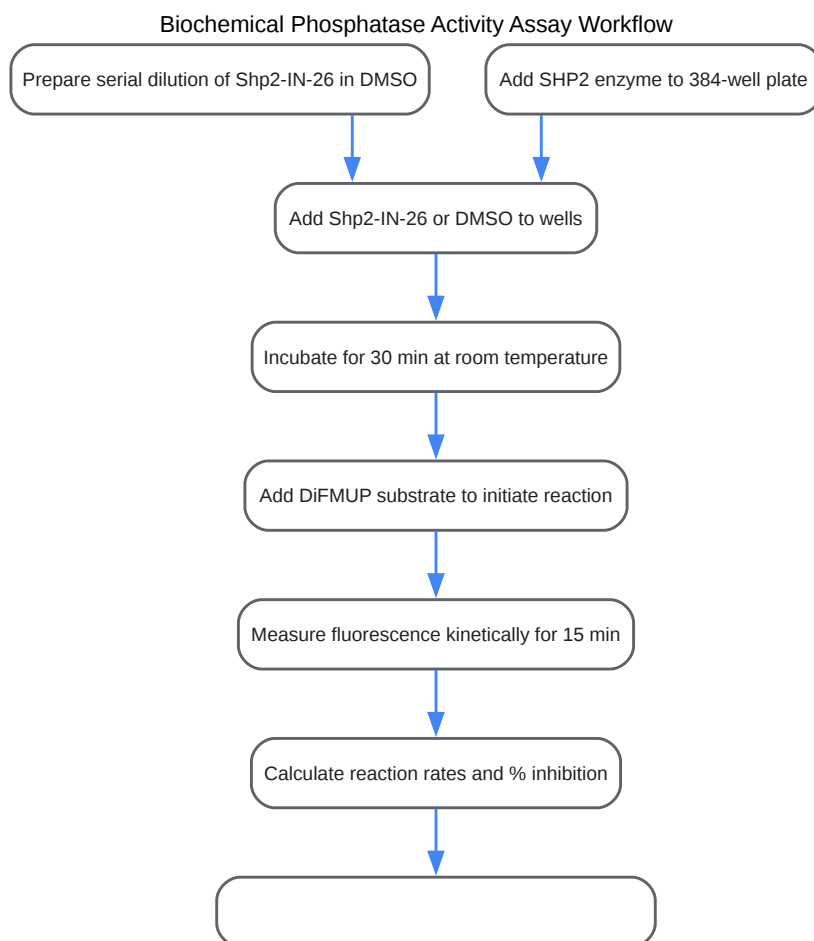
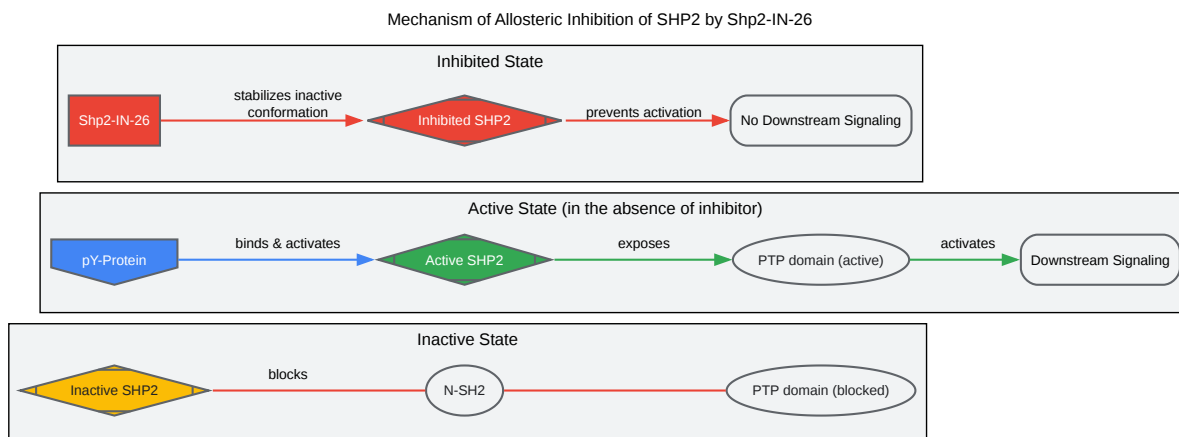
For Researchers, Scientists, and Drug Development Professionals

## Introduction

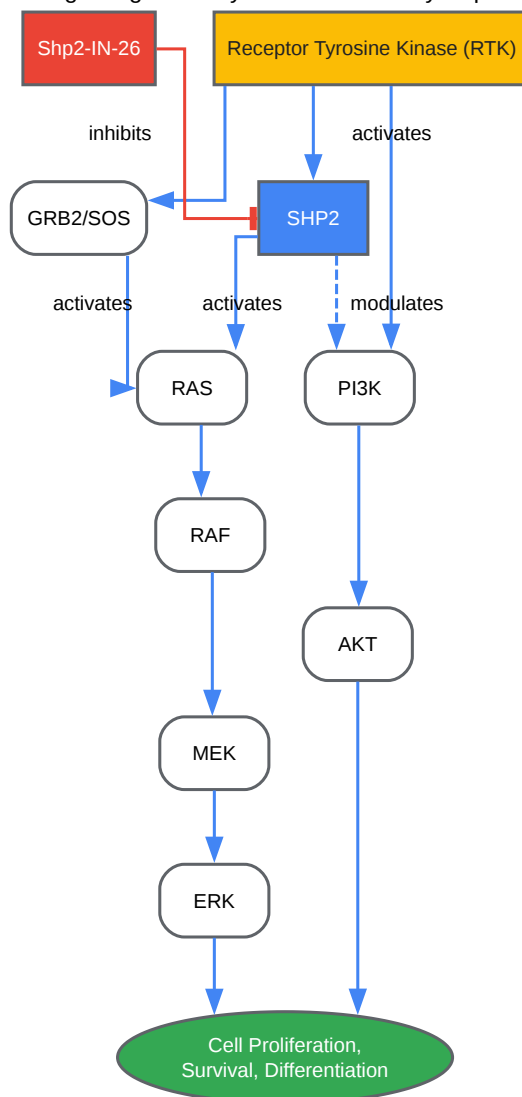
**Shp2-IN-26**, also known as PB17-026-01, is a highly selective, potent, and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and other signaling pathways, making it a compelling target in oncology. This technical guide provides a comprehensive overview of the biological activity of **Shp2-IN-26**, including its mechanism of action, biochemical and cellular activities, and relevant experimental protocols.

## Mechanism of Action

**Shp2-IN-26** functions as an allosteric inhibitor, binding to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing the conformational changes necessary for its activation. By locking SHP2 in this inactive state, **Shp2-IN-26** effectively blocks its phosphatase activity and downstream signaling.



SHP2 Signaling Pathways and Inhibition by Shp2-IN-26



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